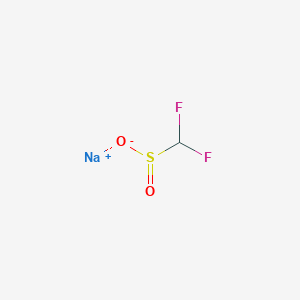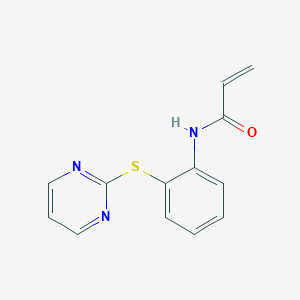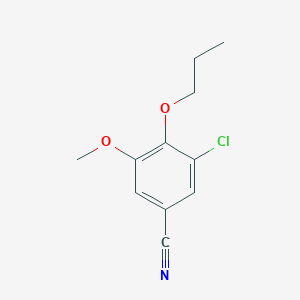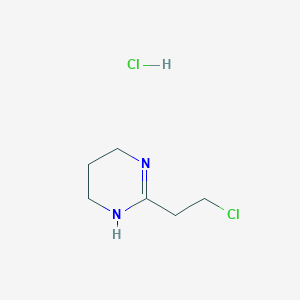
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (CPTH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in the regulation of gene expression.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
A significant portion of the research on 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride revolves around its role in the synthesis of complex pyrimidine derivatives. Guirado et al. (2016) developed a new synthetic method in pyrimidine chemistry that efficiently produces diarylpyrimidines, which are crucial in various chemical and pharmaceutical applications (Guirado et al., 2016). Similarly, Cho et al. (1986) conducted X-ray crystallographic analysis of dihydropyrimidine tautomers, contributing to the understanding of the structural aspects of these compounds (Cho et al., 1986).
Biological and Pharmacological Potential
Beyond synthetic methodologies, research also explores the potential biological and pharmacological applications of compounds derived from 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride. Shastri and Post (2019) synthesized a series of tetrahydropyrimidine derivatives showing significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Shastri & Post, 2019). This underscores the compound's role in creating new drugs that could combat resistant microbial strains.
Crystallography and Molecular Interaction Studies
The compound's utility extends to crystallography and molecular interaction studies, which are essential for drug design and development. Rajam et al. (2018) designed cocrystals involving pyrimidine derivatives to understand hydrogen bonding and other non-covalent interactions, providing insights into the molecular basis of drug action and development (Rajam et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an anticancer chemotherapeutic drug .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands, and preventing cell duplication . It is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, DNA damage via the formation of cross-links, and the induction of mispairing of the nucleotides leading to mutations .
Biochemical Pathways
Mechlorethamine affects the DNA replication pathway. By binding to DNA and crosslinking two strands, it prevents the DNA from being separated for synthesis or transcription . This disruption of DNA replication can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Mechlorethamine has a biological half-life of less than 1 minute . It is excreted through the kidneys, with 50% of the drug being eliminated this way . These properties impact the bioavailability of the drug and its distribution within the body .
Result of Action
The molecular and cellular effects of mechlorethamine’s action include the prevention of cell duplication, leading to cell death . This is particularly effective against rapidly dividing cells, such as those found in cancers .
Propriétés
IUPAC Name |
2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2.ClH/c7-3-2-6-8-4-1-5-9-6;/h1-5H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMUDHCBYRBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

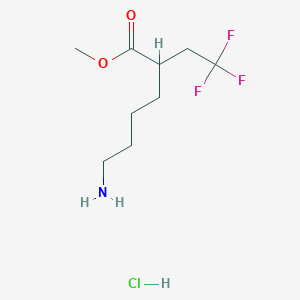
![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)
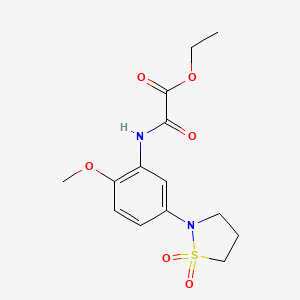

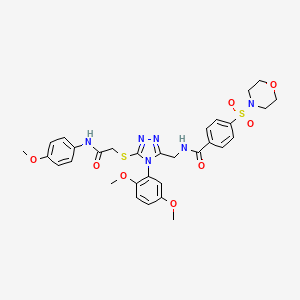
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2935541.png)
![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)
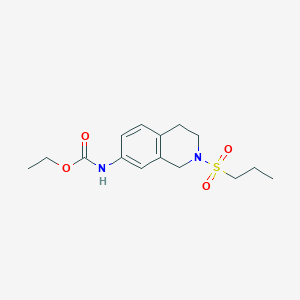
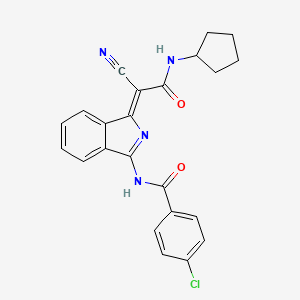
![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)
